µ-conotoxin-GIIIB
Description
Discovery and Original Isolation from Conus geographus Venom
The initial discovery of µ-conotoxins, including GIIIB, stemmed from observations in the 1970s that venom extracts from Conus geographus could inhibit the electrical and contractile activity of skeletal muscle. nih.gov These toxins were subsequently purified and characterized, with initial reports referring to them as geographutoxins. nih.gov Along with its closely related homologs, µ-conotoxin GIIIA and GIIIC, GIIIB was isolated from the venom of this fish-hunting cone snail. nih.govnih.govnih.gov These peptides were among the first conotoxins identified to target voltage-gated sodium channels. jneurosci.org
The isolation and purification of µ-conotoxin GIIIB and its counterparts provided researchers with powerful molecular probes to investigate the properties of sodium channels in excitable tissues. smartox-biotech.com
Biochemical Classification within the Conotoxin Superfamily
Conotoxins are a vast and diverse group of peptides, broadly categorized into superfamilies based on their gene sequences. nih.gov µ-conotoxin GIIIB belongs to the M-superfamily of conopeptides. mdpi.com
The M-superfamily is a large and pharmacologically diverse group of conotoxins. nih.gov µ-conotoxins, including GIIIB, are a prominent family within this superfamily and are characterized by their inhibitory action on voltage-gated sodium channels. nih.govmdpi.com They achieve this by physically occluding the ion channel pore. nih.gov
The µ-conotoxin family is further divided into branches based on the number of amino acid residues in the loop between the fourth and fifth cysteine residues. mdpi.com µ-conotoxin GIIIB is classified within the M-4 branch, as it has four residues in this specific loop. uniprot.orgmdpi.com This structural feature distinguishes it from members of the M-5 branch, which have five residues in the same loop. mdpi.comuniprot.org
The amino acid sequence of µ-conotoxin GIIIB and other M-4 branch members, such as GIIIA and PIIIA, contributes to their high affinity and selectivity for the skeletal muscle sodium channel, NaV1.4. mdpi.com While GIIIA shows a strong preference for NaV1.4, GIIIB has also been noted for its significant blocking activity on the neuronal sodium channel subtype NaV1.3. nih.govmdpi.com The structure of GIIIB is compact, featuring a distorted 310-helix, a small beta-hairpin, and is stabilized by three disulfide bonds. nih.govsmartox-biotech.comrcsb.org A notable feature is the presence of a cis-hydroxyproline residue. nih.govrcsb.org
Properties
Molecular Formula |
C101H175N39O30S7 |
|---|---|
Molecular Weight |
2640.26 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Arg-Asp-Cys3-Cys4-Thr-Hyp-Hyp-Arg-Lys-Cys10-Lys-Asp-Arg-Arg-Cys15-Lys-Hyp-Met-Lys-Cys20-Cys21-Ala-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys20 and Cys10-Cys21Length (aa): 22 |
Origin of Product |
United States |
Molecular Architecture of µ Conotoxin Giiib
Primary Peptide Sequence and Amino Acid Composition
µ-Conotoxin GIIIB is a 22-amino acid polypeptide. moleculardepot.comnih.gov Its primary sequence is Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH2. moleculardepot.com A notable feature of its composition is the presence of a high percentage (40-45%) of charged residues and three post-translationally modified hydroxyproline (B1673980) (Hyp) residues. acs.orgacs.org The peptide is C-terminally amidated.
The amino acid sequence of µ-conotoxin GIIIB differs from its counterpart, µ-conotoxin GIIIA, at four positions. These differences include substitutions of Lys to Arg at position 8, Gln to Arg at position 14, Gln to Met at position 18, and Arg to Lys at position 19. nih.govmdpi.com These variations result in µ-conotoxin GIIIB having an additional net positive charge compared to GIIIA. nih.gov
Disulfide Bond Connectivity and Cysteine Framework
The structure of µ-conotoxin GIIIB is stabilized by three intramolecular disulfide bonds. These covalent linkages are crucial for its conformational stability and biological activity. The connectivity of these bonds is between Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21. moleculardepot.comnih.gov This specific arrangement of disulfide bridges defines the cysteine framework of the M-superfamily of conotoxins, which follows a CC-C-C-CC pattern. mdpi.com This framework is essential for the proper folding and structural integrity of the toxin. nih.gov
The cysteine framework of µ-conotoxins, with its three inter-cysteine loops, is distinct from the inhibitory cysteine knot (ICK) motif found in other conotoxin families, which has four such loops. mdpi.com
Three-Dimensional Solution Structure Elucidation
The three-dimensional structure of µ-conotoxin GIIIB in solution has been determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy combined with simulated annealing calculations. acs.orgacs.org These studies revealed a compact and well-defined global fold. acs.orgrcsb.org The final set of 20 structures determined had a mean pairwise root-mean-square deviation (RMSD) of 1.22 Å for the backbone atoms. acs.orgnih.gov For the more structured region encompassing residues 3-21, the backbone RMSD was 0.74 Å. rcsb.orgnih.gov
Identification of Secondary Structural Elements (e.g., 3₁₀-helix, beta-hairpin, turns)
The solution structure of µ-conotoxin GIIIB is characterized by several distinct secondary structural elements. It adopts a compact structure that includes a small β-hairpin involving residues 3-9, a distorted 3₁₀-helix from residues 13-22, and several turns. acs.orgrcsb.org The molecule is stabilized by its three disulfide bonds, two of which connect the helical and β-sheet regions, creating a structural core. acs.orgrcsb.org This core structure shows similarities to the Cysteine-Stabilized α/β (CSαβ) motif found in other small, disulfide-rich proteins like scorpion toxins and insect defensins. acs.orgrcsb.orgnih.gov
Role of cis-Hydroxyproline Residues in Conformation
Structural Features Critical for Biological Activity
The biological activity of µ-conotoxin GIIIB is intimately linked to specific structural features. A key determinant of its potency is the presence of a cluster of positively charged amino acid side chains. rcsb.orgnih.gov µ-conotoxin GIIIB has eight arginine and lysine (B10760008) residues whose side chains project into the solvent in a radial orientation from the core of the molecule. rcsb.orgnih.gov These cationic residues are thought to form potential interaction sites with anionic residues in the outer vestibule of the sodium channel pore. rcsb.orgnih.gov
Mutagenesis studies on the highly homologous µ-conotoxin GIIIA have highlighted the importance of specific basic residues, particularly Arg13, for its blocking activity. boisestate.edu This arginine residue is conserved in GIIIB. mdpi.com The spatial arrangement of these charged residues on the molecular surface is critical for the toxin's high-affinity binding to the skeletal muscle sodium channel. nih.gov The rigid and stable scaffold provided by the disulfide bonds ensures the correct presentation of these key residues for interaction with the channel. nih.gov
Spatial Arrangement of Cationic Side Chains
A defining feature of µ-conotoxin GIIIB's molecular architecture is the specific arrangement of its numerous cationic (positively charged) residues. The peptide is highly enriched in lysine and arginine residues, which constitute approximately 40-45% of the total amino acids. smartox-biotech.comacs.org These eight arginine and lysine side chains project out into the solvent in a radial orientation from the core of the molecule. nih.govrcsb.org This spatial distribution creates a cluster of positive charges on the molecular surface, which is believed to be a key factor in its interaction with the negatively charged sites on voltage-gated sodium channels. nih.govrcsb.org
The cationic residues are not uniformly distributed. Research has highlighted the particular importance of residues such as Arg13 for the toxin's blocking activity. mdpi.comresearchgate.net Mutagenesis studies on the related µ-conotoxin GIIIA have shown that cationic residues clustered on one face of the molecule, particularly Arg13, Lys16, and Arg19, are critical for its potent blocking effect. mdpi.com The charge at residue 13 has been identified as a striking determinant for the toxin's ability to completely block the sodium channel. researchgate.net In GIIIB, the side chains of key residues like Arg13 are clustered on the helical face of the molecule, a region proposed to directly interact with the channel pore. mdpi.comsemanticscholar.org This arrangement of positive charges is crucial for the electrostatic interactions that guide the toxin to its binding site on the sodium channel. nih.gov
Conserved Structural Motifs and Their Significance
The structure of µ-conotoxin GIIIB contains a conserved structural motif known as the inhibitor cystine knot (ICK). Although not explicitly named in all early literature, the Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21 disulfide bridging pattern is a hallmark of this motif. This framework creates a highly stable and rigid core. The molecule also exhibits a structural core with similarities to the CSαβ (cysteine-stabilized alpha-beta) motif, which is common to various small, disulfide-rich proteins like scorpion toxins and insect defensins. nih.govrcsb.org This motif consists of a short helical segment and a small β-sheet connected by disulfide bonds. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| µ-conotoxin GIIIA |
| µ-conotoxin GIIIB |
| µ-conotoxin GIIIC |
| Arginine |
| Lysine |
| Hydroxyproline |
| Methionine |
| Glutamine |
| Cysteine |
This table lists the chemical compounds mentioned in the article.
Mechanism of Action and Molecular Targeting by µ Conotoxin Giiib
High-Affinity Interaction with Voltage-Gated Sodium Channels (NaV)
µ-Conotoxin GIIIB, a 22-amino acid peptide originally isolated from the venom of the marine cone snail Conus geographus, is a potent inhibitor of voltage-gated sodium (NaV) channels. smartox-biotech.comnih.gov These channels are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells like neurons and muscle fibers. nih.govnih.gov The inhibitory action of µ-conotoxins, including GIIIB, is mediated by their binding to the channel protein, which physically obstructs the pathway for sodium ions. nih.govresearchgate.net The peptide is stabilized by three disulfide bridges and features a high concentration of basic arginine and lysine (B10760008) residues, which are critical for its interaction with the negatively charged regions of the sodium channel. smartox-biotech.com
µ-Conotoxin GIIIB targets the neurotoxin binding site 1 on the α-subunit of the NaV channel. mdpi.compnas.orgmdpi.com This site is located in the outer vestibule of the channel's pore. mdpi.commdpi.com The binding site for µ-conotoxins is known to overlap with that of other guanidinium (B1211019) toxins, such as tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), though they are not always identical. mdpi.comrupress.orgfrontiersin.org Competition binding assays have confirmed this relationship. mdpi.com
The interaction is highly specific, involving key residues on both the toxin and the channel. Although much of the detailed molecular mapping has been conducted on the closely related µ-conotoxin GIIIA, the high sequence homology allows for strong inferences regarding GIIIB's binding. A critical residue for this interaction is Arginine-13 (Arg13) on the toxin, which inserts into the ion permeation pathway. nih.govrupress.org This residue interacts with acidic residues in the P-loops (the extracellular loops between transmembrane segments S5 and S6) of the NaV channel, which form the narrowest part of the pore, known as the selectivity filter. rupress.org Studies on GIIIA have identified interactions between the toxin and residues across multiple domains of the rat skeletal muscle NaV channel, including Glu-403 in domain I, Thr-759 in domain II, Met-1240 in domain III, and Asp-1532 in domain IV, which together define the toxin's binding pocket. rupress.org The substitution of Glutamine-14 in GIIIA with an Arginine in GIIIB contributes an additional positive charge, influencing binding affinity. nih.gov
The primary mechanism of action for µ-conotoxin GIIIB is the physical occlusion of the NaV channel pore, which prevents the influx of sodium ions that underlies the action potential. smartox-biotech.comnih.govmdpi.commdpi.com This pore-blocking action occurs with a 1:1 stoichiometry and functions in an all-or-none fashion. nih.gov The toxin acts as a plug in the outer vestibule of the channel. frontiersin.org
The positively charged Arg13 residue of the toxin is considered a crucial element in this blockade. Rather than a simple steric hindrance, it is thought to create a potent electrostatic barrier that repels incoming sodium ions. researchgate.net Derivatives of the related GIIIA toxin, where Arg13 is replaced, result in peptides that only partially block the channel, underscoring the importance of the positive charge at this position for a complete block. researchgate.net In addition to direct pore occlusion, the binding of the highly cationic µ-conotoxin to the outer vestibule can exert an electrostatic influence on the channel's voltage-sensing domains (S4 segments). frontiersin.org This interaction can impede the outward movement of the voltage sensors that is required for channel activation, thereby stabilizing the channel in its closed state. frontiersin.org
Characterization of NaV Channel Binding Site (Site 1)
Subtype Selectivity and Affinity Profiling on NaV Channels
While µ-conotoxins as a class target NaV channels, individual toxins exhibit distinct selectivity profiles for the nine different mammalian NaV subtypes (NaV1.1–NaV1.9). nih.govmdpi.com µ-Conotoxin GIIIB is particularly noted for its high degree of selectivity.
µ-Conotoxin GIIIB is a highly potent and selective antagonist of the skeletal muscle sodium channel, NaV1.4. smartox-biotech.comnih.govmdpi.comuq.edu.au It demonstrates at least a 1000-fold greater specificity for muscle NaV channels over neuronal subtypes, making it a valuable pharmacological tool for distinguishing between these channel types. smartox-biotech.com Electrophysiological studies have determined its affinity for NaV1.4 to be in the low nanomolar range. For instance, it blocks rat NaV1.4 channels with an IC₅₀ value of approximately 20-49 nM. smartox-biotech.comnih.gov This high-affinity binding is attributed to specific amino acid residues within the pore region of the NaV1.4 channel that are not conserved in other subtypes. nih.gov Mutagenesis studies have shown that altering key residues in the NaV1.4 channel can dramatically reduce the binding affinity of GIIIB. nih.gov
Table 1: Comparative Inhibitory Potency of µ-Conotoxins on Rat NaV1.4 Data derived from electrophysiology studies on channels expressed in Xenopus oocytes or HEK293 cells.
| Toxin | Target Channel | IC₅₀ (nM) | Reference |
| µ-Conotoxin GIIIB | rNaV1.4 | 49 | nih.gov |
| µ-Conotoxin GIIIA | rNaV1.4 | 58 | nih.gov |
| µ-Conotoxin GIIIC | hNaV1.4 | 286 | nih.gov |
In contrast to its potent effect on NaV1.4, µ-conotoxin GIIIB displays significantly weaker activity against most neuronal NaV subtypes. smartox-biotech.com However, it is not entirely inactive against all of them. Research has shown that GIIIB can cause a significant block of the NaV1.3 subtype. mdpi.com It has also been observed to produce partial inhibition of the NaV1.6 channel, which is found in the brain and peripheral nerves. mdpi.com A comparative study on various rodent NaV channels expressed in oocytes confirmed its activity profile. pnas.org Notably, µ-conotoxin GIIIB shows a lack of inhibitory potency against the human NaV1.7 channel, a key target in pain research, even at concentrations up to 1 µM. mdpi.comnih.gov
Table 2: Inhibitory Profile of µ-Conotoxin GIIIB on Various NaV Channel Subtypes Data compiled from studies on rodent (r) and human (h) channels expressed in oocytes.
| NaV Subtype | Potency / Effect | Reference |
| rNaV1.1 | Weak Inhibition | mdpi.com |
| rNaV1.2 | Weak Inhibition | mdpi.com |
| rNaV1.3 | Significant Block | mdpi.com |
| rNaV1.4 | Potent Block (IC₅₀ ≈ 20-49 nM) | smartox-biotech.comnih.gov |
| rNaV1.6 | Partial Inhibition | mdpi.com |
| hNaV1.7 | No significant inhibition (at 1 µM) | mdpi.comnih.gov |
The family of µ-conotoxins generally demonstrates a clear preference for tetrodotoxin-sensitive (TTX-S) NaV channels (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7) over tetrodotoxin-resistant (TTX-R) subtypes (NaV1.5, NaV1.8, and NaV1.9). mdpi.comnih.gov µ-Conotoxin GIIIB adheres to this pattern. The molecular basis for this selectivity is linked to differences in the amino acid sequences of the outer pore region. Specifically, certain aromatic residues that are present in the binding site of TTX-S channels and are important for toxin interaction are absent in TTX-R channels. nih.govmdpi.com
Consequently, µ-conotoxin GIIIB is largely inactive against the primary TTX-R channels. It does not block the cardiac NaV1.5 channel or the peripheral neuron-specific NaV1.8 channel. mdpi.compnas.org This differential activity underscores its specific molecular targeting and limits its effects to a subset of sodium channel isoforms.
Interactions with Neuronal NaV Subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7)
µ-Conotoxin GIIIB, a 22-amino acid peptide isolated from the venom of the marine cone snail Conus geographus, is a potent and selective blocker of voltage-gated sodium channels, particularly the skeletal muscle subtype, NaV1.4. smartox-biotech.com Its mechanism of action involves physically occluding the ion-conducting pore of the channel, thereby preventing the influx of sodium ions that is essential for the propagation of action potentials in excitable cells. smartox-biotech.comnih.gov This blockade is achieved by the toxin binding to site I of the sodium channel, which is located in the outer vestibule of the pore. smartox-biotech.comsmartox-biotech.com
The interaction between µ-conotoxin GIIIB and the NaV channel is highly specific, with the toxin exhibiting a significantly higher affinity for the muscle (NaV1.4) subtype over neuronal subtypes. smartox-biotech.com This selectivity is a hallmark of µ-conotoxins from the Conus geographus family and is attributed to specific molecular interactions between the toxin and the channel.
Identification of Critical Toxin Residues for NaV Binding
The high-affinity binding of µ-conotoxin GIIIB to NaV channels is mediated by a constellation of positively charged and other key amino acid residues. Research has identified several critical residues on the toxin that are essential for its inhibitory activity. The most crucial of these is Arginine-13 (Arg13), a positively charged residue that appears to insert into the channel's outer vestibule and directly contribute to blocking ion flow. researchgate.netnih.gov The guanidinium group of Arg13 is considered a key determinant for the complete blockade of the channel. nih.gov
Other significant residues that contribute to the binding affinity include a cluster of basic amino acids such as Lysine-8 (Lys8), Lysine-11 (Lys11), Lysine-16 (Lys16), and Arginine-19 (Arg19). researchgate.nettandfonline.com These residues are thought to engage in electrostatic interactions with negatively charged residues in the channel's pore loops. nih.gov The spatial arrangement of these positively charged residues on one face of the toxin molecule is crucial for its proper orientation and high-affinity binding to the channel. nih.gov
Mapping Interacting Residues in NaV Pore-Forming Loops
The binding site for µ-conotoxin GIIIB on the NaV channel is located within the P-loops, which form the outer vestibule of the pore. These P-loops are short segments of the polypeptide chain that dip into and out of the membrane between transmembrane segments S5 and S6 of each of the four homologous domains (I-IV) of the channel.
Mutagenesis studies have been instrumental in mapping the specific interactions between µ-conotoxin GIIIB and the NaV1.4 channel. The negatively charged residues in the outer ring of the channel pore, specifically E403 in domain I, E758 in domain II, D1241 in domain III, and D1532 in domain IV, are key interaction points for the positively charged residues of the toxin. tandfonline.com
For the closely related µ-conotoxin GIIIA, which shares a high degree of sequence homology and a similar binding mode with GIIIB, specific interactions have been identified. For instance, Arg13 of the toxin interacts with E403, E758, and D1532 of the channel. researchgate.net Lys11 has been shown to interact with D1241 and D1532, while Lys16 interacts with E758 and D1241. researchgate.nettandfonline.com Furthermore, residues in the domain II P-S6 linker, such as D762 and E765, also contribute to the binding of µ-conotoxins. fsu.edu
Electrostatic and Steric Contributions to Binding Affinity
The binding of µ-conotoxin GIIIB to the NaV channel is a multifaceted process governed by both electrostatic and steric interactions. The initial attraction between the positively charged toxin and the negatively charged outer vestibule of the channel is primarily electrostatic. nih.govresearchgate.net This long-range interaction helps to guide the toxin into its binding pocket.
Once in proximity, more specific electrostatic interactions between key residues, such as the salt bridges formed between the arginines and lysines of the toxin and the acidic residues of the channel's P-loops, play a critical role in the high-affinity binding. nih.govtandfonline.com The charge at position 13 of the toxin is a major determinant of its blocking efficacy, with a positive charge being necessary for a complete block. nih.gov
In addition to electrostatic forces, steric factors also make a significant contribution. The size and shape of the toxin's residues, particularly Arg13, influence how deeply it can penetrate the channel's vestibule and how effectively it can occlude the pore. nih.gov Studies with mutants of the related µ-conotoxin GIIIA have shown that increasing the side chain volume of the residue at position 13 enhances blocking efficacy, suggesting a steric component to the inhibition. nih.gov It is proposed that µ-conotoxin GIIIB does not act as a simple plug that physically occludes the narrowest part of the pore, but rather establishes a strategically placed electrostatic and steric barrier to ion permeation. nih.gov
Comparative Pharmacological Analysis with Other µ-Conotoxins
The pharmacological properties of µ-conotoxin GIIIB are best understood when compared with other members of the µ-conotoxin family. These comparisons highlight the subtle molecular differences that lead to variations in potency and selectivity.
Comparison with µ-Conotoxin GIIIA and GIIIC
µ-Conotoxins GIIIA, GIIIB, and GIIIC, all from Conus geographus, are closely related in sequence and structure. mdpi.com They all show a strong preference for the skeletal muscle NaV1.4 subtype. smartox-biotech.comresearchgate.net Despite their similarities, they exhibit differences in potency that can be attributed to a few key amino acid substitutions.
GIIIC is also highly selective for NaV1.4 but generally displays a lower potency compared to GIIIA. researchgate.netsemanticscholar.org The key difference between GIIIC and GIIIB is at position 18, where GIIIB has a methionine and GIIIC has a leucine. mdpi.com This substitution in GIIIC leads to a structural rearrangement of the N-terminus, which is thought to be responsible for its reduced potency at NaV1.4. semanticscholar.org
| Conotoxin | Key Amino Acid Differences from GIIIA | Relative Potency on NaV1.4 |
|---|---|---|
| µ-conotoxin GIIIA | - | High |
| µ-conotoxin GIIIB | Q14R | High, similar to GIIIA |
| µ-conotoxin GIIIC | Q18L | Lower than GIIIA |
Differential Activity Profiles Relative to µ-Conotoxins PIIIA, KIIIA, SIIIA, SmIIIA, and BuIIIB
When compared to a broader range of µ-conotoxins, the specialized activity of GIIIB becomes even more apparent.
µ-Conotoxin PIIIA , from Conus purpurascens, also targets NaV channels but exhibits a broader spectrum of activity than GIIIB. nih.gov While it potently blocks NaV1.4, it is also a more effective blocker of certain neuronal subtypes, such as the rat brain Type II Na channel, compared to GIIIA and, by extension, GIIIB. smartox-biotech.comnih.gov
µ-Conotoxin SIIIA , from Conus striatus, also preferentially blocks neuronal NaV channels, with a higher affinity for NaV1.2 over NaV1.4. nih.gov Like GIIIB, SIIIA did not show significant activity at human NaV1.7 channels in some studies. researchgate.netnih.gov
µ-Conotoxin SmIIIA , from Conus stercusmuscarum, is notable for its ability to block TTX-resistant NaV channels in some species, a property not shared by GIIIB. nih.gov Structurally, SmIIIA differs significantly from the geographus µ-conotoxins, which likely underlies its distinct activity profile. nih.gov
µ-Conotoxin BuIIIB , from Conus bullatus, is a potent inhibitor of the NaV1.3 subtype, which is implicated in neuropathic pain. nih.gov This contrasts with the primary target of GIIIB, which is NaV1.4.
| Conotoxin | Primary NaV Subtype Target(s) | Notable Activity Profile |
|---|---|---|
| µ-conotoxin GIIIB | NaV1.4 | Highly selective for muscle over neuronal subtypes. smartox-biotech.com |
| µ-conotoxin PIIIA | NaV1.4, Neuronal subtypes | Broader activity on neuronal channels than GIIIB. nih.gov |
| µ-conotoxin KIIIA | NaV1.2 | Preferentially blocks neuronal subtypes. nih.gov |
| µ-conotoxin SIIIA | NaV1.2 | Higher affinity for neuronal NaV1.2 over muscle NaV1.4. nih.gov |
| µ-conotoxin SmIIIA | TTX-resistant (in some species) | Distinct from GIIIB in targeting TTX-resistant channels. nih.gov |
| µ-conotoxin BuIIIB | NaV1.3 | Potent inhibitor of the NaV1.3 subtype. nih.gov |
Structure Activity Relationship Sar Studies of µ Conotoxin Giiib and Its Analogues
Impact of Amino Acid Substitutions on Potency and Selectivity
Systematic substitutions of amino acids in µ-conotoxin GIIIB have identified key residues essential for its interaction with NaV channels. Like its close analogue µ-conotoxin GIIIA, the positively charged residues are critical for its biological activity. nih.gov
The arginine residue at position 13 (Arg13) is paramount for the toxin's potency. nih.govresearchgate.netsemanticscholar.org Neutralizing or reversing the charge at this position significantly diminishes or abolishes its toxicity. nih.gov This highlights the critical role of the guanidinium (B1211019) group of Arg13 in a strong electrostatic interaction with the NaV channel's outer vestibule. researchgate.netsemanticscholar.org Other basic amino acid residues also contribute to its activity. acs.org
Below is a data table summarizing the impact of key amino acid substitutions in related µ-conotoxins, which provides insight into the functional roles of equivalent positions in GIIIB.
| Toxin | Original Residue | Position | Substituted Residue | Effect on Potency | NaV Subtype | Citation |
|---|---|---|---|---|---|---|
| µ-GIIIA | Arg | 13 | Ala | Decreased | NaV1.4 | nih.gov |
| µ-GIIIA | Lys | 16 | Ala | Decreased | NaV1.4 | nih.gov |
| µ-GIIIA | Arg | 19 | Ala | Decreased | NaV1.4 | nih.gov |
| µ-PIIIA | Arg | 14 | Ala | Significantly Decreased | NaV Channels | jneurosci.org |
| µ-TIIIA | His | 2 | Ala | Increased | NaV Subtypes | nih.gov |
| µ-TIIIA | Arg | 17 | Ala | Reduced | NaV Subtypes | nih.gov |
Influence of Disulfide Bond Isomerism on Conformation and Activity
The three disulfide bonds in µ-conotoxin GIIIB (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) are fundamental to its tertiary structure and function. rcsb.orguniprot.orgnih.gov This specific connectivity, often referred to as the native or globular fold, is crucial for its high-affinity binding to NaV channels. nih.gov
Studies on other µ-conotoxins, such as PIIIA and KIIIA, have explored the synthesis and activity of various disulfide bond isomers. nih.govdb-thueringen.de These isomers, with different cysteine pairings, adopt distinct three-dimensional conformations. nih.gov For example, in α-conotoxins, non-native "ribbon" and "bead" isomers have been identified, each with a different fold compared to the native globular structure. nih.gov
Functional assays of these isomers consistently show that the native disulfide framework confers the highest biological activity. nih.govmdpi.com For instance, while some disulfide isomers of µ-conotoxin KIIIA and PIIIA retain the ability to block NaV channels, none were found to be more potent than the native conformation. nih.govmdpi.com This underscores the importance of the precise disulfide bond arrangement in orienting the key pharmacophore residues for optimal interaction with the channel. semanticscholar.org Systematically replacing cysteine pairs with alanine (B10760859) in GIIIA resulted in a loss of activity, further highlighting the structural importance of the disulfide bridges. mdpi.com
Correlation of Conformational Perturbations with Functional Outcomes
The rigid scaffold of µ-conotoxin GIIIB is not entirely static; subtle conformational changes can significantly impact its function. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structures of GIIIB and its analogues, revealing a compact structure with a distorted 310-helix and a small beta-hairpin. rcsb.org
Comparing the three-dimensional structures of GIIIA, GIIIB, and GIIIC reveals that even single amino acid differences can lead to conformational repacking. semanticscholar.org For example, the substitution of Leu18 in GIIIC for Met18 in GIIIB affects the N-terminus conformation, which correlates with a reduced potency for NaV1.4 compared to GIIIA. semanticscholar.orgresearchgate.net This demonstrates that structural factors beyond just the key binding residues and disulfide pattern influence the functional properties of these peptides. semanticscholar.org
Conformational perturbations caused by alanine substitutions at cysteine residues in GIIIA have also been shown to significantly decrease binding efficacy, confirming the link between structural integrity and function. mdpi.com These findings highlight that the µ-conotoxin framework possesses a degree of conformational flexibility that can modulate its interaction with target ion channels. semanticscholar.org
Insights from Designed Peptide Analogues for Enhanced Specificity
A primary objective of SAR studies is to engineer µ-conotoxin analogues with improved selectivity for specific NaV channel subtypes. While GIIIB is highly selective for the muscle NaV1.4 channel, it shows much lower affinity for neuronal or cardiac subtypes. mdpi.comgoogle.com Understanding the structural basis of this selectivity is key to developing novel therapeutic agents. uq.edu.au
Designing analogues often involves creating chimeric peptides or introducing specific mutations. For example, an alanine scan of µ-conotoxin SIIIA revealed that replacing Asp15 with alanine significantly enhanced its affinity for neuronal NaV1.2 channels. capes.gov.br Furthermore, the double mutant [D15A/H16R]SIIIA showed a 136-fold greater selectivity for NaV1.2 over NaV1.4. capes.gov.br
In another example, engineering µ-conotoxin KIIIA by creating an R14A derivative increased its selectivity for the human NaV1.7 channel, a key target for pain therapeutics. mdpi.com These studies demonstrate that rational design based on SAR data can successfully alter the selectivity profiles of µ-conotoxins, paving the way for the development of highly specific NaV channel modulators. uq.edu.aumdpi.com
Species-Specific Differences in µ-Conotoxin GIIIB Efficacy on NaV Channels
The efficacy of µ-conotoxin GIIIB and its analogues can vary significantly between species due to subtle differences in the amino acid sequences of the NaV channel orthologs. nih.gov The binding site for µ-conotoxins is located in the outer vestibule of the channel pore, and even minor sequence variations in this region can alter binding affinity. researchgate.netnih.gov
A notable example is the 22-fold lower potency of µ-conotoxin GIIIA on the human skeletal muscle NaV1.4 channel compared to its rat counterpart. nih.gov This difference in potency was linked to a single amino acid variation in the domain II pore-loop of the channel. nih.gov Similarly, different kinetic properties of GIIIA and GIIIB binding have been suggested to contribute to their differential effects on NaV1.4 from various species. nih.gov
These species-specific differences are a critical consideration in the preclinical development of conotoxin-based drugs, as results from animal models may not always directly translate to human applications. nih.govmdpi.com
| Toxin | Species 1 (Channel) | Potency (IC50) | Species 2 (Channel) | Potency (IC50) | Fold Difference | Citation |
|---|---|---|---|---|---|---|
| µ-GIIIA | Rat (rNaV1.4) | 58 ± 5 nM | Human (hNaV1.4) | 1228 ± 139 nM | ~21 | nih.gov |
| µ-GIIIA | Rat (rNaV1.2) | ~29.4 µM | Rat (rNaV1.4) | ~0.1 µM | ~294 | mdpi.comjneurosci.org |
| µ-PIIIA | Rat Brain (NaV Channels) | 640 nM | Rat Muscle (NaV1.4) | 44 nM | ~14.5 | nih.gov |
Advanced Methodologies in µ Conotoxin Giiib Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone for determining the high-resolution three-dimensional structure of µ-conotoxin GIIIB in solution. nih.gov This powerful technique provides detailed information about the spatial arrangement of atoms within the peptide.
The solution structure of µ-conotoxin GIIIB, a 22-residue polypeptide, was determined using two-dimensional proton (¹H) NMR spectroscopy. nih.gov The process involved the collection of structural restraints, including 289 interproton distances derived from Nuclear Overhauser Effect (NOE) data. nih.govacs.org Additionally, nine backbone and five side-chain dihedral angle restraints were established from spin-spin coupling constants. nih.gov To further refine the structure, natural abundance ¹³C NMR was used to assign carbon resonances, with hydroxyproline (B1673980) Cβ and Cγ chemical shifts being particularly useful for distinguishing between cis and trans peptide bond conformations. nih.govacs.org
These extensive NMR-derived restraints were then used as inputs for computational structure calculation protocols, such as simulated annealing and energy minimization using programs like X-PLOR. nih.gov This resulted in a final ensemble of 20 structures. For the well-defined region of the peptide (residues 3-21), the backbone atoms had a mean pairwise root-mean-square deviation (RMSD) of 0.74 Å. nih.gov
Table 1: Structural Statistics for the NMR-Derived Ensemble of µ-Conotoxin GIIIB
| Structural Parameter | Value | Reference |
|---|---|---|
| Number of Distance Restraints (NOEs) | 289 | nih.gov |
| Number of Dihedral Angle Restraints | 14 (9 backbone, 5 side chain) | nih.gov |
| Mean Pairwise RMSD (Backbone Atoms, Residues 3-21) | 0.74 Å | nih.gov |
| Mean Pairwise RMSD (All Heavy Atoms, Residues 3-21) | 2.54 Å | nih.gov |
Electrophysiological Techniques for Functional Characterization
Electrophysiological techniques are vital for understanding the functional impact of µ-conotoxin GIIIB on its target, the voltage-gated sodium channel. These methods allow for the direct measurement of ion channel activity and how it is modulated by the toxin.
Whole-cell patch-clamp is a high-resolution technique used to record the ionic currents flowing through the membrane of a single cell. google.comifremer.fr In the context of µ-conotoxin GIIIB research, this method is often applied to cells, such as human embryonic kidney (HEK293) cells, that have been engineered to express specific subtypes of voltage-gated sodium channels, like the human Nav1.4 channel. google.comnih.gov
This technique has been employed to assess the inhibitory potency and selectivity of µ-conotoxin GIIIB. For instance, automated whole-cell patch-clamp experiments have demonstrated that µ-conotoxin GIIIB shows no significant activity on the human Nav1.7 channel at concentrations up to 1 µM, highlighting its selectivity for the skeletal muscle isoform. nih.gov In contrast, studies on cells expressing rat Nav1.4 channels have used this method to quantify the potent blocking effect of the toxin. semanticscholar.org
The two-electrode voltage-clamp (TEVC) technique is particularly well-suited for studying ion channels expressed at high levels in large cells, most notably Xenopus laevis oocytes. jneurosci.orgmoleculardevices.comjneurosci.org In this setup, one electrode injects current to control the cell's membrane potential, while the other records the resulting current, providing a measure of channel activity. moleculardevices.com
TEVC has been a workhorse in characterizing the effects of µ-conotoxins on various sodium channel isoforms. nih.govpnas.org For example, TEVC recordings from Xenopus oocytes expressing rat skeletal muscle (rNav1.4) or rat brain (rNav1.2) sodium channels have been used to compare the inhibitory profiles of different µ-conotoxins. jneurosci.org Such studies confirmed that µ-conotoxin GIIIB, like its counterpart GIIIA, is a potent blocker of skeletal muscle channels but does not significantly affect neuronal channel subtypes under the same conditions. google.comjneurosci.org It has also been used to show that µ-conotoxin GIIIB is inactive at the human Nav1.7 channel. nih.govresearchgate.net
To understand the physiological consequences of Nav1.4 channel blockade by µ-conotoxin GIIIB, researchers study its effects on neuromuscular transmission and muscle function. µ-Conotoxin GIIIB is a valuable tool in these experiments because it can block muscle action potentials without affecting presynaptic acetylcholine (B1216132) release. frontiersin.orgfrontiersin.org
In studies of the neuromuscular junction, µ-conotoxin GIIIB is used to prevent muscle contractions, thereby allowing for stable intracellular recordings of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs). jneurosci.orgjneurosci.org EPPs are the postsynaptic response to a nerve impulse, while mEPPs represent the response to the spontaneous release of a single vesicle of acetylcholine. By analyzing these potentials in the presence of µ-conotoxin GIIIB, researchers can isolate and study presynaptic mechanisms and the postsynaptic response to neurotransmitters without the confounding movement of muscle contraction. jneurosci.org For example, it has been used in studies investigating how synaptic activity and muscle contraction regulate signaling pathways at the neuromuscular junction. frontiersin.orgfrontiersin.orgresearchgate.net
Two-Electrode Voltage-Clamp (TEVC) Recordings in Heterologous Expression Systems
Site-Directed Mutagenesis Strategies for Toxin and Channel Probing
Site-directed mutagenesis is a powerful technique to identify the key amino acid residues responsible for the interaction between µ-conotoxin GIIIB and the sodium channel. By systematically replacing specific amino acids in either the toxin or the channel and then evaluating the functional consequences, researchers can map the binding site.
Mutagenesis studies on µ-conotoxin GIIIA, a close homolog of GIIIB, have identified a cluster of positively charged residues, particularly Arginine-13, as being critical for its blocking activity. nih.govmdpi.com Given the high sequence and structural similarity, these findings are largely applicable to GIIIB. The Q14R substitution is a key difference between GIIIA and GIIIB. nih.gov
On the channel side, mutagenesis of the outer vestibule of the rat skeletal muscle Nav1.4 channel has revealed key negatively charged residues that interact with the toxin. For instance, converting the negatively charged domain II residues Aspartate-762 and Glutamate-765 to cysteine was found to increase the IC₅₀ for µ-conotoxin GIIIB block by approximately 100-fold, indicating a strong electrostatic interaction at these sites. smartox-biotech.comhku.hk Similarly, the mutation E403Q in the pore-forming loop of domain I of the rat skeletal muscle channel was shown to affect toxin sensitivity. rupress.orgcapes.gov.br
Table 2: Impact of Nav1.4 Channel Mutations on µ-Conotoxin GIIIB Inhibition
| Channel Mutation (rNav1.4) | Effect on µ-Conotoxin GIIIB Block | Fold Change in IC50 | Reference |
|---|---|---|---|
| D762C | Decreased affinity | ~100-fold increase | smartox-biotech.comhku.hk |
| E765C | Decreased affinity | ~100-fold increase | smartox-biotech.comhku.hk |
Computational Approaches to Binding and Dynamics
Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic, atom-level view of the toxin-channel interaction. mdpi.comnih.gov
These approaches often start with a homology model of the mammalian sodium channel pore, which can be based on the crystal structures of bacterial sodium channels. nih.govplos.org The NMR structure of µ-conotoxin GIIIB (or the closely related GIIIA) is then computationally "docked" into the channel's outer vestibule. plos.org
Molecular dynamics simulations are then used to refine the binding pose and to study the stability and dynamics of the toxin-channel complex over time. nih.gov These simulations can reveal detailed interactions, such as specific hydrogen bonds and electrostatic interactions between toxin residues and channel residues. mdpi.com For instance, computational studies on the related µ-conotoxin GIIIA have helped to confirm the importance of interactions between basic residues on the toxin and acidic residues in the channel's P-loops. nih.govnih.gov These models support the experimental findings that the toxin occludes the pore, with key residues like Arg13 positioned deep within the outer vestibule. nih.govmdpi.com
Molecular Docking Simulations of Toxin-Channel Complexes
Molecular docking simulations are a powerful computational methodology used to predict the binding orientation and affinity of a ligand to its receptor. In the context of µ-conotoxin GIIIB and its target, the voltage-gated sodium channels (NaV), these simulations provide critical insights into the molecular basis of its channel-blocking activity. While specific docking studies for GIIIB are not as extensively published as for its close analogue, µ-conotoxin GIIIA, the high degree of structural and functional similarity between them allows for the methodologies and findings from GIIIA studies to be largely extrapolated to GIIIB. nih.govmdpi.com
Docking studies for µ-conotoxins typically begin with the three-dimensional structures of both the toxin, often determined by NMR spectroscopy, and a model of the target sodium channel pore. plos.orgmdpi.com Homology models of mammalian NaV channels are frequently constructed using the crystal structures of bacterial sodium channels as templates. plos.org Docking programs, such as HADDOCK, are then employed to generate initial poses of the toxin-channel complex. plos.org These simulations predict the binding mode, identifying key electrostatic and hydrogen bond interactions. For instance, studies on GIIIA have shown that basic residues on the toxin, such as arginine and lysine (B10760008), form critical interactions with a ring of acidic residues (Asp-Glu-Glu-Asp or EEDD) in the outer vestibule of the channel pore, effectively occluding it. plos.orgresearchgate.net These computational predictions are often validated by comparing them with experimental data from mutagenesis studies, where altering key residues on either the toxin or the channel results in a measurable change in binding affinity. plos.orgnih.gov The simulations suggest a tilted orientation for the toxin as it binds, sitting less deeply in the pore compared to smaller toxins like tetrodotoxin (B1210768) (TTX). mdpi.com
Table 1: Key Interacting Residue Pairs in µ-Conotoxin-NaV Channel Complexes Predicted by Docking and Validated Experimentally Note: Data primarily from studies on µ-conotoxin GIIIA, applicable to GIIIB due to high homology.
| Toxin Residue | Channel Residue (Domain) | Type of Interaction | Reference |
|---|---|---|---|
| Arg13 | Outer Acidic Ring (EEDD) | Electrostatic | plos.org |
| Lys11 | Asp1241 (DIII), Asp1532 (DIV) | Electrostatic | nih.gov |
| Lys16 | Glu758 (DII) | Electrostatic | researchgate.net |
| Arg19 | Asp1532 (DIV) | Electrostatic | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the toxin's conformational landscape and the stability of the toxin-channel complex over time. plos.orgnih.gov For a flexible peptide like µ-conotoxin GIIIB, understanding its conformational behavior in an aqueous environment is crucial. MD simulations on the closely related GIIIA have been performed to analyze its structure in solution. nih.gov These simulations, often running for nanoseconds, reveal the flexibility of different regions of the peptide and the stability conferred by its three disulfide bonds. nih.gov
A key application of MD is the refinement of docking poses. plos.org An initial complex structure generated by docking can be subjected to MD simulations, which allows the toxin and channel to mutually adapt, leading to a more realistic and lower-energy binding configuration. plos.org Furthermore, cluster analysis of the MD trajectory can identify the most representative conformations of the toxin, which can then be used for more accurate docking experiments. nih.gov For example, a 10-nanosecond MD simulation of GIIIA identified two main conformations that accounted for 93% of the total population, providing a basis for subsequent docking experiments. nih.gov Studies have also used MD simulations to classify the folding pathways of µ-conotoxins by computationally breaking and reforming disulfide bonds, monitoring the peptide's stability and conformational preferences during refolding. nih.gov
Integrative Omics Approaches in Response Profiling
Transcriptomic Analysis of Cellular Responses to µ-Conotoxin GIIIB Exposure
Transcriptomic analysis provides a global view of how gene expression within a cell changes in response to an external stimulus. A recent study investigated the cellular effects of µ-conotoxin GIIIB (µ-CTX GIIIB) on mouse skeletal myoblast (Sol8) cells using a combined transcriptome and proteome approach. researchgate.netresearchgate.netnih.gov Following exposure to µ-CTX GIIIB, researchers identified 1,663 differentially expressed genes (DEGs). researchgate.netresearchgate.netnih.gov
Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment revealed that µ-CTX GIIIB significantly affects several key biological processes. researchgate.netresearchgate.netnih.gov These findings indicate that the toxin's influence extends beyond simple channel blocking, modulating cellular pathways involved in fundamental processes like cell survival, proliferation, and maintenance of genomic integrity. researchgate.netresearchgate.netnih.gov Interestingly, the study found that µ-CTX GIIIB increased the survival rate of Sol8 cells that had been previously injured. researchgate.netresearchgate.netnih.gov
Table 2: Key Biological Processes and Pathways Modulated by µ-Conotoxin GIIIB at the Transcriptomic Level
| Biological Process / Pathway | Direction of Modulation | Significance | Reference |
|---|---|---|---|
| Cell Cycle | Affected | Implicates toxin in cell proliferation control | researchgate.netresearchgate.netnih.gov |
| Apoptosis | Affected | Suggests a role in programmed cell death pathways | researchgate.netresearchgate.netnih.gov |
| DNA Damage and Repair | Affected | Indicates influence on genomic stability mechanisms | researchgate.netresearchgate.netnih.gov |
| Lipid Metabolism | Affected | Points to broader metabolic impact | researchgate.netresearchgate.netnih.gov |
Proteomic Analysis of Cellular Protein Expression Modulation
Complementing the transcriptomic data, proteomic analysis identifies changes in protein expression, providing a more direct link to cellular function. In the same study on Sol8 cells, proteomic analysis identified 444 differentially expressed proteins (DEPs) following exposure to µ-CTX GIIIB. researchgate.netresearchgate.netnih.gov
The power of this research lies in its integrative approach. By combining the transcriptome and proteome datasets, the study identified 106 pairs of correlated DEGs and DEPs, strengthening the evidence for the observed cellular responses. researchgate.netresearchgate.netnih.gov The proteomic findings confirmed the results from the GO and KEGG analyses of the transcriptomic data, showing that µ-CTX GIIIB modulates proteins involved in the cell cycle, apoptosis, and DNA damage repair. researchgate.netresearchgate.netnih.gov This integrated "omics" approach provides a comprehensive molecular snapshot of the cellular response to µ-conotoxin GIIIB, revealing a complex interplay of signaling pathways. researchgate.netresearchgate.net
Synthetic and Recombinant Production Strategies for µ-Conotoxin GIIIB and Its Analogues
Chemical Synthesis Techniques
The limited natural availability of µ-conotoxin GIIIB necessitates chemical synthesis for research and potential therapeutic development. nih.govt3db.ca The synthesis of this complex 22-amino acid peptide, which contains six cysteine residues and three hydroxyproline residues, presents significant challenges, particularly the correct formation of the three disulfide bridges that define its native, active conformation. nih.gov
One successful approach has been the solution-phase synthesis of µ-conotoxin GIIIB. nih.gov In this strategy, the full peptide chain was constructed by ligating three smaller, separately synthesized segments. nih.gov After removing all protective groups to yield the linear hexa-cysteine peptide, the crucial step is oxidative folding to form the disulfide bonds. nih.gov Initial attempts at a low peptide concentration (1 x 10⁻⁵ M) resulted in three major products, with the desired native isomer being only a minor component. nih.gov Analysis revealed that the two predominant, less active products were disulfide isomers. nih.gov
Optimization of the folding process was key to increasing the yield of the correct GIIIB structure. nih.gov Researchers found that increasing the peptide concentration or using redox reagents (thiol-disulfide exchange promoters) significantly improved the formation of the native product. nih.gov These conditions help shuffle mismatched disulfide bonds into the thermodynamically stable, native configuration. nih.gov Besides solution-phase methods, solid-phase peptide synthesis (SPPS) is another widely used technique for producing conotoxins, valued for its efficiency in creating the linear peptide backbone before the critical folding step. mdpi.com
Controlled Disulfide Bond Formation and Regioselective Oxidation
The synthesis of µ-conotoxin GIIIB, a peptide containing 22 amino acids and three intramolecular disulfide bonds, presents a significant synthetic challenge. nih.gov The molecule has six cysteine residues at positions 3, 4, 10, 15, 20, and 21. antikoerper-online.demoleculardepot.com With six cysteine residues, a total of 15 different disulfide bond combinations are theoretically possible. mdpi.com However, the biologically active, native conformation of µ-conotoxin GIIIB possesses a specific disulfide connectivity of Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21. antikoerper-online.demoleculardepot.com Achieving this precise architecture, to the exclusion of other isomers, requires sophisticated chemical strategies that go beyond simple air oxidation. Uncontrolled or random oxidation of the linear, reduced peptide often leads to a mixture of isomers, where the desired native product may only be a minor component. nih.gov
Research into the synthesis of µ-conotoxin GIIIB has revealed the complexities of its oxidative folding. In a key study, the solution-phase synthesis and oxidative folding of the fully reduced linear peptide at a low concentration (1 x 10⁻⁵ M) resulted in three major products in a ratio of 1:4:3. nih.gov Subsequent analysis determined these products to be disulfide bond isomers, with only the minor component (Product 1) exhibiting the same high biological potency as the natural toxin. nih.gov This highlights the inherent difficulty in achieving the native fold and the necessity for advanced methodologies to control the formation of the correct disulfide bridges.
Regioselective oxidation, which directs the formation of specific disulfide bonds in a stepwise manner, is the primary strategy to overcome this challenge. This approach relies on the use of orthogonal thiol-protecting groups. These are chemical moieties that mask the cysteine's sulfhydryl group and can be selectively removed under specific conditions without affecting other protecting groups or the peptide backbone. mdpi.comresearchgate.net By assigning different classes of protecting groups to specific cysteine pairs, chemists can dictate the sequence of disulfide bond formation.
A variety of protecting groups are available for this purpose, each with unique cleavage conditions, allowing for a tailored synthetic route. sigmaaldrich.comrsc.org
Table 1: Common Orthogonal Cysteine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Chemical Name | Cleavage Conditions |
|---|---|---|---|
| Trityl | Trt | Triphenylmethyl | Mild acid (e.g., TFA), TFA/DMSO oxidation sigmaaldrich.commdpi.com |
| Acetamidomethyl | Acm | Acetamidomethyl | Iodine (I₂), Thallium(III) trifluoroacetate (B77799) mdpi.comsigmaaldrich.comrsc.org |
| 4-Methoxybenzyl | Mob | 4-Methoxybenzyl | Strong acids (e.g., TFA/TFMSA, HF) rsc.orgmdpi.com |
| tert-Butyl | tBu | tert-Butyl | MeSiCl₃/Ph₂SO, strong acids sigmaaldrich.comrsc.org |
The general process for a three-disulfide bond conotoxin using a regioselective strategy involves a multi-step oxidation sequence. mdpi.com For instance, using a Trt/Acm/Mob protection scheme:
The linear peptide is synthesized with three pairs of cysteines orthogonally protected. mdpi.com
The most labile protecting groups (e.g., Trt on the first pair of cysteines) are removed. The now-free thiol groups are oxidized to form the first disulfide bond, often using air oxidation or a TFA/DMSO mixture. sigmaaldrich.commdpi.com The resulting single-disulfide peptide is purified.
The second set of protecting groups (e.g., Acm) is cleaved using a specific reagent like iodine, which also mediates the formation of the second disulfide bond. mdpi.com The two-disulfide intermediate is then purified.
Finally, the most stable protecting groups (e.g., Mob) are removed using strong acid conditions, and the last disulfide bond is formed. rsc.org
In the specific case of µ-conotoxin GIIIB synthesis, studies have shown that under non-regioselective folding conditions, a mismatched disulfide bond between Cys10 and Cys15 tends to form initially. nih.gov This kinetic product leads to the predominant formation of the two major, but less active, isomers. nih.gov
Table 2: Isomer Distribution in an Uncontrolled Oxidative Folding of µ-Conotoxin GIIIB
| Product Isomer | Relative Ratio | Biological Potency | Notes |
|---|---|---|---|
| Product 1 | 1 | High (Identical to natural GIIIB) | The desired native conformation (Cys3-Cys15, Cys4-Cys20, Cys10-Cys21) nih.gov |
| Product 2 | 4 | Low | Mismatched disulfide isomer nih.gov |
To favor the formation of the thermodynamically stable and biologically active isomer (Product 1), researchers have optimized the folding reaction. nih.gov The introduction of redox reagents, which act as promoters for thiol-disulfide exchange reactions, was found to facilitate the rearrangement of the mismatched disulfide bonds into the correct, native connectivity. nih.gov Furthermore, simply increasing the peptide concentration in the oxidation mixture was also shown to promote this necessary disulfide shuffling, thereby improving the yield of the native µ-conotoxin GIIIB. nih.gov These findings underscore that in addition to regioselective protection, the control of folding conditions is a critical parameter for successfully synthesizing complex, multi-disulfide peptides like µ-conotoxin GIIIB.
Research Applications and Prospective Avenues for µ Conotoxin Giiib
Advanced Molecular Probe for NaV Channel Structure and Function Elucidation
µ-conotoxins, including GIIIB, function as potent pore-blockers of NaV channels, physically occluding the channel to prevent sodium ion passage. nih.govfsu.edu This mechanism of action, coupled with their rigid, well-defined three-dimensional structure stabilized by three disulfide bonds, renders them exceptional molecular probes for investigating the architecture of the NaV channel's outer vestibule. fsu.edunih.gov
Research utilizing µ-conotoxins has been instrumental in understanding the structure-function properties of NaV channels. fsu.edu Studies involving GIIIB and its highly homologous counterpart, GIIIA, have helped to map critical interactions between toxin residues and the channel's P-loops—the extracellular loops between transmembrane segments S5 and S6 that form the selectivity filter. nih.govnih.govtandfonline.com For instance, the positively charged amino acid residues, particularly Arginine at position 13 (Arg13), have been identified as crucial for high-affinity binding and channel blockade. nih.govnih.gov By analyzing the effects of mutations in both the toxin and the channel, researchers have been able to deduce the proximity of specific residues and infer the toxin's docking orientation. nih.govtandfonline.com These toxin-mapping studies have provided critical restraints for computational modeling and have contributed to models proposing a clockwise arrangement of the four channel domains (I-IV). nih.govresearchgate.net The detailed insights gained from using GIIIB as a probe help validate and refine structural models of NaV channels, including those derived from cryo-electron microscopy (cryo-EM). nih.govresearchgate.net
Tool for Differentiating NaV Isoforms in Native Biological Systems
One of the most significant applications of µ-conotoxin GIIIB is its ability to discriminate between different NaV channel isoforms. It exhibits a pronounced selectivity for the skeletal muscle isoform, NaV1.4, over neuronal and cardiac isoforms. smartox-biotech.commdpi.com Reports indicate that GIIIB has at least a 1000-fold greater specificity for muscle versus nerve sodium channels, making it an exemplary tool for isolating and studying the function of NaV1.4 in its native environment. smartox-biotech.com
This selectivity allows researchers to pharmacologically distinguish between NaV subtypes that may be co-expressed in a single tissue or cell type. For example, in studies of neuromuscular disorders or myopathies where expression of different NaV isoforms might be altered, GIIIB can be used to selectively block NaV1.4 currents to unmask the contribution of other subtypes, such as NaV1.5. smartox-biotech.com While GIIIB and GIIIA are often considered to have very similar blocking affinities for the wild-type rat NaV1.4 channel, engineered channel mutations can reveal latent specificities, allowing the channels to discriminate between the two toxins. acs.org This highlights the subtle but significant structural differences between the toxins and their interactions with the channel pore. acs.org
The table below summarizes the inhibitory activity of µ-conotoxin GIIIB and other select µ-conotoxins against various human NaV channel subtypes, illustrating its potent and selective nature.
Studies on Cellular Activity and Mechanisms of Cellular Interaction (e.g., in vitro toxicity, cell cycle effects)
Recent research has begun to explore the effects of µ-conotoxin GIIIB beyond its primary role as a channel blocker, investigating its broader impact on cellular activity. A combined transcriptome and proteome analysis on mouse skeletal myoblast (Sol8) cells explored the cytotoxic effects of µ-CTX GIIIB. uq.edu.auuq.edu.au In an injury model induced by ouabain (B1677812) and veratridine, treatment with GIIIB was found to increase the survival rate of the injured Sol8 cells. uq.edu.auuq.edu.au
This study identified a large number of differentially expressed genes and proteins in response to GIIIB treatment. uq.edu.au Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis revealed that the toxin influenced several key biological processes, including the cell cycle, apoptosis, DNA damage and repair, and lipid metabolism. uq.edu.auuq.edu.au These findings suggest that µ-CTX GIIIB's interaction with cells is complex and may have downstream consequences on cellular signaling pathways. The study noted that GIIIB could affect cell cycle regulation and DNA damage repair, providing a basis for further investigation into its in vitro mechanisms of action. uq.edu.auuq.edu.au
Foundation for the Rational Design of Novel Ion Channel Modulators
The well-defined structure and specific biological activity of µ-conotoxin GIIIB make it an excellent scaffold for the rational design of new and improved ion channel modulators. nih.govescholarship.org Its peptidic nature and rigid structure provide a clear blueprint for structure-activity relationship (SAR) studies. nih.gov
By understanding which amino acid residues on GIIIB are critical for binding to NaV1.4, scientists can modify the peptide to alter its selectivity profile. The goal is to create new analogs that are either more potent for NaV1.4 or have enhanced affinity for other NaV subtypes that are important therapeutic targets. For example, knowing that residue 14 is a key determinant for differential recognition between GIIIA and GIIIB by engineered channels provides a strategic target for modification. acs.org Researchers can synthesize GIIIB analogs with substitutions at key positions and test their activity, gradually building a library of tools with fine-tuned selectivity for various NaV isoforms. nih.gov This approach is crucial for developing probes to study neuronal channels like NaV1.7, a key target in pain research, where high selectivity is essential to avoid off-target effects on muscle or cardiac channels.
The interaction between µ-conotoxin GIIIB and the NaV channel pore is a model for structure-based drug design. nih.govtandfonline.com The toxin's key interacting residues form a "pharmacophore"—a specific 3D arrangement of features necessary for biological activity. Initial studies identified a series of positively charged residues in the C-terminal region of the toxin as being critical for channel interaction.
By combining structural data from NMR studies of GIIIB with mutagenesis data and computational modeling, researchers can build detailed models of the toxin-channel complex. fsu.edunih.govtandfonline.com These models elucidate the specific electrostatic and steric contributions to binding and provide a structural basis for the toxin's specificity. nih.gov This knowledge can then be used to design smaller, non-peptide molecules (mimetics) or simplified peptides that replicate the essential features of the GIIIB pharmacophore. nih.gov The ultimate aim is to create novel, potent, and highly selective NaV channel blockers with improved therapeutic potential. escholarship.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
